molecular formula C8H5BrFN B1374267 3-Bromo-6-fluoro-2-methylbenzonitrile CAS No. 1255207-47-6

3-Bromo-6-fluoro-2-methylbenzonitrile

Cat. No. B1374267
CAS RN: 1255207-47-6
M. Wt: 214.03 g/mol
InChI Key: UMWADFWBCUFDLC-UHFFFAOYSA-N
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Description

“3-Bromo-6-fluoro-2-methylbenzonitrile” is a chemical compound with the molecular formula C8H5BrFN . It has a molecular weight of 214.04 . This compound is typically in the form of a white solid or a faint yellow/beige powder .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-fluoro-2-methylbenzonitrile” consists of a benzene ring substituted with a bromo group, a fluoro group, a methyl group, and a nitrile group .


Physical And Chemical Properties Analysis

“3-Bromo-6-fluoro-2-methylbenzonitrile” is a white solid or a faint yellow/beige powder . It has a molecular weight of 214.03 .

Scientific Research Applications

Microwave-induced Nucleophilic Fluorination

A study by Guo et al. (2008) explored the synthesis of meta-halo-3-methylbenzonitrile derivatives, including 3-Bromo-6-fluoro-2-methylbenzonitrile, using a microwave system. This method proved effective for aromatic nucleophilic substitution, important in radiochemical synthesis (Guo, Alagille, Tamagnan, Price, & Baldwin, 2008).

Halodeboronation of Aryl Boronic Acids

Szumigala et al. (2004) conducted research on the bromodeboronation of cyano-6-fluorophenylboronic acid, demonstrating a scalable synthesis of 2-bromo-3-fluorobenzonitrile. This study highlighted the potential of halodeboronation in producing various aryl bromides and chlorides, a technique relevant for synthesizing compounds like 3-Bromo-6-fluoro-2-methylbenzonitrile (Szumigala, Devine, Gauthier, & Volante, 2004).

Synthesis of Benzoic Acid Derivatives

Peng-peng (2013) reported the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, a compound closely related to 3-Bromo-6-fluoro-2-methylbenzonitrile. This study showcased a method with industrial-scale potential, useful in producing various benzoic acid derivatives (Zhou Peng-peng, 2013).

Vibrational Analysis and Optical Activity

Studies by Suni, Prasad, and Raman (2018) on 3-fluoro-4-methylbenzonitrile, a compound structurally similar to 3-Bromo-6-fluoro-2-methylbenzonitrile, explored its vibrational properties and nonlinear optical activity. These insights are significant for materials science, particularly in the field of non-linear optics (Suni, Prasad, & Raman, 2018).

Synthesis for PET Radioligand

Gopinathan, Jin, and Rehder (2009) described the synthesis of a precursor for PET radioligand using 3-bromo-5-fluorobenzonitrile, demonstrating the compound's relevance in the development of radioligands for positron emission tomography (PET) imaging (Gopinathan, Jin, & Rehder, 2009).

Safety and Hazards

The safety data sheet for “3-Bromo-6-fluoro-2-methylbenzonitrile” indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

3-bromo-6-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWADFWBCUFDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoro-2-methylbenzonitrile

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 2-fluoro-6-methylbenzonitrile (5.0 g, 37 mmol) in 100 mL of concentrated H2SO4 was added NBS (6.93 g, 38.9 mmol). Then the mixture was stirred at 0° C. for 3 hrs and poured into ice-water (1 L). The solution was extracted three times with EtOAc (200 mL) and the combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by silica gel flash chromatography to give 3-bromo-6-fluoro-2-methylbenzonitrile.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

NBS (265 g, 1490 mmol) was added portion wise to a stirred, cooled room temperature mixture of 2-Fluoro-6-methylbenzonitrile (191.8 g, 1419 mmol) in TFA (553 mL, 8500 mmol) and then the mixture was heated at reflux for 48 hours. The reaction was poured into 1 L of ice, diluted with 700 mL 30% EtOAc/Hexanes, and agitated. The aqueous layer was cut, and the organic layers were washed with 1N NaOH twice and with water. The organic layers were dried over Na2SO4, concentrated, and then stored in a −10° C. freezer overnight. The resulting crystals were filtered and washed with 5% EtOAc/Hexanes to yield the title product.
Name
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
191.8 g
Type
reactant
Reaction Step Two
Name
Quantity
553 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Hexanes
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a 3 L 3 Neck RB equipped with overhead stirrer was charged 2-Fluoro-6-methyl-benzonitrile (191.8 g., 1419 mmol) and MsOH (563 mL, 8516 mmol). NBS (265 g., 1490 mmol) was added portionwise to this stirred solution over 30 minutes, and the mixture was stirred at 50° C. for 33 hours. By this time, HPLC shows the reaction to be mostly complete, so the reaction was poured into 1 L of ice (exotherm noted), diluted with 700 mL 30% EtOAc/Hexanes, and agitated. The aqueous layer was cut, and the organics washed 2× with 1N NaOH and with water. The aqueous cuts were observed to be significantly enriched with impurities. The organics were dried over MgSO4, concentrated, then stored in a −10° C. freezer overnight. Precipitate formed over this time, and was filtered and washed with 5% EtOAc/Hexanes. A second crop of precipitate was combined with the first crop to provide 3-bromo-6-fluoro-2-methyl-benzonitrile.
[Compound]
Name
3
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
191.8 g
Type
reactant
Reaction Step Two
Name
Quantity
563 mL
Type
reactant
Reaction Step Two
Name
Quantity
265 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
[Compound]
Name
EtOAc Hexanes
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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